ETHYL 3-(2-CHLOROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOATE
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Overview
Description
ETHYL 3-(2-CHLOROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOATE is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of both chlorophenyl and acetamidobenzenesulfonamido groups suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide group: This can be achieved by reacting 4-acetamidobenzenesulfonyl chloride with an appropriate amine.
Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl derivative is introduced.
Esterification: The final step could involve esterification to introduce the ethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-CHLOROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
ETHYL 3-(2-CHLOROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOATE could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as an antibacterial or antifungal agent.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for ETHYL 3-(2-CHLOROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOATE would depend on its specific biological activity. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby exerting their antibacterial effects. The molecular targets and pathways involved would include enzymes like dihydropteroate synthase.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Commonly used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
ETHYL 3-(2-CHLOROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOATE might be unique due to the specific combination of functional groups, which could confer distinct biological activities or chemical properties compared to other sulfonamides.
Properties
IUPAC Name |
ethyl 3-[(4-acetamidophenyl)sulfonylamino]-3-(2-chlorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-3-27-19(24)12-18(16-6-4-5-7-17(16)20)22-28(25,26)15-10-8-14(9-11-15)21-13(2)23/h4-11,18,22H,3,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECWFCBOLJADGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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